5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine
CAS No.: 51314-64-8
Cat. No.: VC2336567
Molecular Formula: C4H2F5N3S
Molecular Weight: 219.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51314-64-8 |
|---|---|
| Molecular Formula | C4H2F5N3S |
| Molecular Weight | 219.14 g/mol |
| IUPAC Name | 5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C4H2F5N3S/c5-3(6,4(7,8)9)1-11-12-2(10)13-1/h(H2,10,12) |
| Standard InChI Key | NGOZZJNCZLAIPT-UHFFFAOYSA-N |
| SMILES | C1(=NN=C(S1)N)C(C(F)(F)F)(F)F |
| Canonical SMILES | C1(=NN=C(S1)N)C(C(F)(F)F)(F)F |
Introduction
Chemical Structure and Properties
Structural Composition
5-Pentafluoroethyl- thiadiazol-2-ylamine consists of a 1,3,4-thiadiazole core structure, which is a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. The distinguishing feature of this compound is the pentafluoroethyl group attached at position 5 of the thiadiazole ring, while an amino group is positioned at carbon 2. This unique arrangement of atoms contributes to the compound's distinctive chemical behavior and reactivity patterns.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that define its behavior in various environments. Table 1 summarizes the key physical and chemical properties of 5-Pentafluoroethyl- thiadiazol-2-ylamine.
Table 1: Physicochemical Properties of 5-Pentafluoroethyl- thiadiazol-2-ylamine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂F₅N₃S |
| Molecular Weight | 219.14 g/mol |
| IUPAC Name | 5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C4H2F5N3S/c5-3(6,4(7,8)9)1-11-12-2(10)13-1/h(H2,10,12) |
| Standard InChIKey | NGOZZJNCZLAIPT-UHFFFAOYSA-N |
| SMILES | C1(=NN=C(S1)N)C(C(F)(F)F)(F)F |
The pentafluoroethyl substituent significantly influences the compound's electronic distribution, making it electron-deficient at the substituted position due to the highly electronegative fluorine atoms. This electronic arrangement affects the compound's reactivity, solubility, and stability characteristics.
Synthesis Methodologies
Cyclization Method
One prevalent approach for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by acidification to promote cyclization. This method could potentially be adapted for the synthesis of 5-Pentafluoroethyl- thiadiazol-2-ylamine by incorporating appropriate pentafluoroethyl-containing precursors .
The general reaction scheme involves:
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Formation of a potassium salt by reacting thiosemicarbazide with potassium hydroxide
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Addition of carbon disulfide to the mixture and refluxing
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Acidification with hydrochloric acid to yield the thiadiazole product
Heterocyclization Approach
Alternative methods for synthesizing structurally similar 1,3,4-thiadiazoles include heterocyclization reactions using hydrazonoyl chlorides with hydrazine-carbodithioate derivatives. These approaches have been successfully employed to synthesize various 1,3,4-thiadiazole derivatives with different substituents at positions 2 and 5 .
Biological and Chemical Applications
Agricultural Applications
1,3,4-Thiadiazole derivatives are known for their potential applications in agriculture, primarily as antimicrobial and antifungal agents. The unique electronic properties of 5-Pentafluoroethyl- thiadiazol-2-ylamine may make it a candidate for agricultural applications, particularly in the development of novel crop protection agents.
| Hazard Type | Classification |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Effects | Causes skin irritation |
| Eye Effects | Causes serious eye irritation |
| Respiratory Effects | May cause respiratory irritation |
| Recommended Storage | Store in a well-ventilated place. Keep container tightly closed |
Structural Comparisons with Related Compounds
Structural Analogs
Understanding the relationship between 5-Pentafluoroethyl- thiadiazol-2-ylamine and other 1,3,4-thiadiazole derivatives provides valuable insights into its potential properties and applications. Several structurally related compounds have been synthesized and characterized, including:
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5-Benzylsulfanylmethyl- thiadiazol-2-ylamine (C₁₀H₁₁N₃S₂), which contains a benzylsulfanylmethyl group at position 5 instead of a pentafluoroethyl group
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives, which incorporate a thiophene ring connected to the thiadiazole scaffold
Structure-Activity Relationships
The presence of different substituents at positions 2 and 5 of the 1,3,4-thiadiazole ring significantly influences the biological activity of these compounds. The amino group at position 2 in 5-Pentafluoroethyl- thiadiazol-2-ylamine serves as a hydrogen bond donor, potentially enhancing interactions with biological targets.
The pentafluoroethyl group at position 5 contributes several important features:
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Increased lipophilicity, potentially enhancing membrane permeability
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Strong electron-withdrawing properties, affecting the electronic distribution in the thiadiazole ring
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Metabolic stability due to the strength of the carbon-fluorine bonds
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Unique binding interactions with protein targets due to the electronegative fluorine atoms
Research Applications and Future Directions
Current Research Limitations
Research on 5-Pentafluoroethyl- thiadiazol-2-ylamine appears to be in its early stages, with limited published information on its specific applications and biological activities. This presents opportunities for expanded investigation into its potential uses across various fields.
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